molecular formula C6H10N2O B150763 (1,3-Dimethyl-1H-pyrazol-5-yl)methanol CAS No. 57012-20-1

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Cat. No. B150763
CAS RN: 57012-20-1
M. Wt: 126.16 g/mol
InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on pyrazole derivatives has been a topic of interest due to their wide range of pharmacological activities. Paper discusses a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which have been synthesized and evaluated for their central nervous system depressant activity. These compounds have shown potential as anticonvulsants with low acute toxicity, and some have exhibited antipsychotic effects. The paper emphasizes the synthesis and structure-activity relationships of these compounds, with a particular focus on the most active compound against pentylenetetrazole-induced convulsions.

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions and rearrangements. In paper , the synthesis of (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones is described. The compounds were characterized using NMR, MS, IR spectra, and elemental analyses or HRMS. The synthesis process utilized the Dimroth rearrangement, which is a method for transforming certain heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and dimerization of pyrazole derivatives are discussed in paper . Two new 3,5-diaryl-1H-pyrazoles were synthesized and characterized, with their crystal structures determined by X-ray crystal structure analysis. The study found that these compounds can form dimers through intermolecular hydrogen bonds, which is significant for understanding their chemical behavior and potential interactions in biological systems.

Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives can be complex, involving various types of reactions. Paper provides insight into the dimerization process of the synthesized pyrazoles, which occurs through intermolecular hydrogen bonds. This process is evidenced by strong ion peaks observed in the ESI-MS spectra, indicating the formation of molecular dimers in solution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and the substituents present on the pyrazole ring. Paper highlights the central nervous system depressant activity of the synthesized compounds, their potential as anticonvulsants, and their low order of acute toxicity. Additionally, the behavioral profile of one compound suggests antipsychotic activity, and the Ames test result indicates its potential mutagenicity.

Scientific Research Applications

Synthesis of Novel Compounds

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014), and in the development of Schiff base ligands for palladium(II) complexes (Abu-Surrah et al., 2010).

Antibacterial and Antioxidant Activities

Research has shown that compounds derived from (1,3-Dimethyl-1H-pyrazol-5-yl)methanol exhibit antibacterial and antioxidant activities. This includes compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone and Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone (Lynda, 2021).

Antifungal Activities

Compounds incorporating (1,3-Dimethyl-1H-pyrazol-5-yl)methanol have shown specific antifungal properties, particularly against Saccharomyces cerevisiae (Abrigach et al., 2016).

Catecholase and Tyrosinase Activities

Studies demonstrate that derivatives of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol can be effective in catecholase and tyrosinase activities, crucial in biochemical processes (Bouanane et al., 2017).

Liquid-Liquid Extraction of Metal Ions

The compound has been used in the synthesis of bidentate ligands for the extraction of metal ions like iron and cadmium from aqueous solutions, showcasing its potential in environmental applications (Lamsayah et al., 2015).

Synthesis of Heterocyclic Systems

It plays a role in the synthesis of heterocyclic systems like pyrazolic carboxylic α-amino esters, which are important in medicinal chemistry (Mabrouk et al., 2020).

Development of Catalytic Agents

The compound is used in the synthesis of ligands for catalytic agents, particularly in oxidation reactions, demonstrating its utility in catalysis research (Bouroumane et al., 2021).

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDKMVLHCJODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380017
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

CAS RN

57012-20-1
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dimethyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Citations

For This Compound
2
Citations
M Bruncko, L Wang, GS Sheppard… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia 1 (MCL-1) is a BCL-2 family protein that has been implicated in the progression and survival of multiple tumor types. Herein we report a series of MCL-1 inhibitors …
Number of citations: 171 pubs.acs.org
JW Papatzimas - Synthesis, 2020 - prism.ucalgary.ca
Protein–protein interactions (PPIs) have emerged as significant targets for therapeutic development, owing to their critical nature in diverse biological processes. However, these kinds …
Number of citations: 2 prism.ucalgary.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.